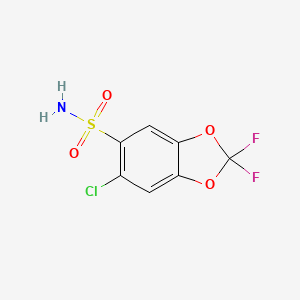
6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. The molecular formula of this compound is C7H4ClF2NO4S, and it has a molecular weight of 271.63 g/mol.
Preparation Methods
The synthesis of 6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide involves several steps. One common method includes the reaction of 1,3-benzodioxole with chlorine in benzotrifluoride in the presence of a radical initiator . This process results in the formation of 2,2-difluoro-1,3-benzodioxole, which can then be further modified to introduce the chloro and sulfonamide groups. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the chloro or sulfonamide groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it can undergo biodegradation and defluorination by certain bacteria, such as Pseudomonas putida, through the action of enzymes like toluene dioxygenase . This process results in the formation of various metabolites, including fluoride ions and pyrogallol, which can further interact with biological systems.
Comparison with Similar Compounds
6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide can be compared with other similar compounds, such as:
2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde: This compound shares a similar core structure but has different functional groups, leading to distinct chemical properties and applications.
5-Bromo-2,2-difluoro-1,3-benzodioxole: Another related compound used as a precursor in organic synthesis and as an intermediate in various industrial applications.
The uniqueness of this compound lies in its specific combination of chloro and sulfonamide groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
6-chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO4S/c8-3-1-4-5(15-7(9,10)14-4)2-6(3)16(11,12)13/h1-2H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATZISOUPMUVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1S(=O)(=O)N)Cl)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6351515.png)


![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)
![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B6351558.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)

![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)
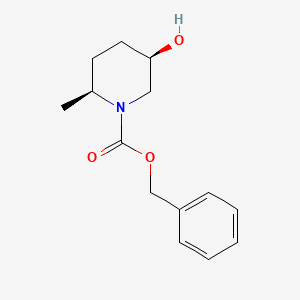
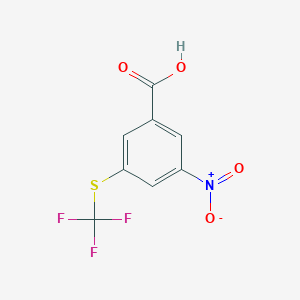
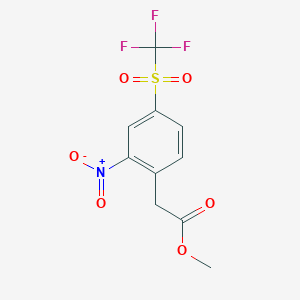
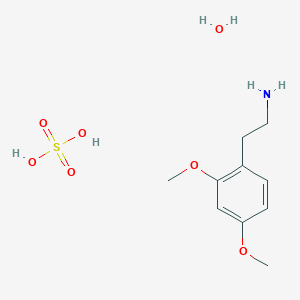
![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)

